molecular formula C3H6O3 B1216225 2-Hydroxyethyl formate CAS No. 628-35-3

2-Hydroxyethyl formate

Cat. No.: B1216225
CAS No.: 628-35-3
M. Wt: 90.08 g/mol
InChI Key: UKQJDWBNQNAJHB-UHFFFAOYSA-N
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Description

2-Hydroxyethyl formate (2-HEF) is a versatile organic compound that has been used in a variety of scientific and industrial applications. It is a colorless liquid with a sweet smell and a boiling point of 108°C. 2-HEF is a derivative of formic acid and is a member of the class of organic compounds known as formates. 2-HEF has been used in the synthesis of organic compounds, in the development of new drugs, and in the study of biochemical and physiological effects.

Scientific Research Applications

Catalytic Applications

2-Hydroxyethyl formate is utilized in various catalytic applications. It serves as an effective medium and catalyst in hetero-Michael reactions, applicable to aromatic sulfur nucleophiles and secondary nitrogen nucleophiles (Sharma & Degani, 2007). It is also used in palladium-catalyzed hydrogenation, acting as both a solvent and hydrogen donor, enabling the reduction of aromatic ketones, nitro groups, and olefins under mild conditions (Suzuki et al., 2013).

Ionic Liquid Applications

This compound is prominent in the synthesis of ionic liquids, exhibiting low melting temperatures and high ionic conductivity. It can dissolve many inorganic salts and some insoluble polymers, like polyaniline and polypyrrole (Bıçak, 2005). Its properties as an ionic liquid are further characterized by studies on viscosity, density, and surface tension, demonstrating high surface energy and low surface entropy (Ghatee et al., 2012).

Chemical Synthesis

In chemical synthesis, this compound facilitates the green synthesis of β-nitrostyrenes, promoting condensation of nitroalkanes with aldehydes (Alizadeh et al., 2010). It also catalyzes the synthesis of 7,10-diaryl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-8-amine derivatives under solvent-free conditions (Shaterian & Noura, 2014).

Environmental Applications

The environmental applications of this compound include its use in CO2 capture and natural gas sweetening, where it shows promise in high-pressure CO2 solubility studies (Mattedi et al., 2011).

Biomedical Applications

In the biomedical field, this compound derivatives, such as 2-hydroxyethyl methacrylate, have been developed as biocompatible and degradable polymers, suitable for various applications, including drug delivery systems (Zhang et al., 2012).

Safety and Hazards

When handling “2-Hydroxyethyl formate”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The transfer hydrogenation of organic formates, which includes “2-Hydroxyethyl formate”, provides an indirect strategy to produce methanol from carbon dioxide . This represents a promising solution to worldwide energy problems .

Biochemical Analysis

Biochemical Properties

2-Hydroxyethyl formate plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions. These interactions are crucial for various biochemical processes, including the synthesis of pharmaceuticals and other organic compounds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways. This compound can also affect cell signaling pathways by interacting with specific receptors and enzymes, thereby modulating cellular responses .

Properties

IUPAC Name

2-hydroxyethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-2-6-3-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQJDWBNQNAJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862322
Record name 1,2-Ethanediol, 1-formate
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Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2-Ethanediol, 1-formate
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CAS No.

628-35-3
Record name Glycol monoformate
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Record name 1,2-Ethanediol monoformate
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Record name 2-Hydroxyethyl formate
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Record name 1,2-Ethanediol, 1-formate
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Record name 1,2-Ethanediol, 1-formate
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Record name 2-hydroxyethyl formate
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Record name Glycol monoformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Hydroxyethyl formate formation from an atmospheric chemistry perspective?

A1: 2-Butoxyethanol is a glycol ether commonly used as a solvent, leading to its release into the atmosphere. [] Once in the atmosphere, 2-Butoxyethanol reacts with hydroxyl radicals (OH), undergoing oxidation. This reaction generates various products, including this compound, with a molar formation yield of 22%. [] Understanding the products formed from the atmospheric oxidation of compounds like 2-Butoxyethanol is crucial. These products, including this compound, contribute to the complex chemistry of the atmosphere and can influence air quality and contribute to the formation of secondary pollutants.

Q2: What analytical techniques were employed to identify and quantify this compound in the study?

A2: The study utilized a combination of analytical techniques to identify and quantify this compound:

  • Gas Chromatography (GC): This method separated the various products formed during the reaction based on their volatility and interaction with the column. []
  • In Situ Fourier Transform Infrared Spectroscopy (FTIR): This technique provided structural information about the products by analyzing their characteristic infrared absorption patterns. []
  • Atmospheric Pressure Ionization Tandem Mass Spectrometry (APCI-MS): This highly sensitive method offered detailed information about the molecular weight and fragmentation patterns of the products, confirming their identities. []

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